molecular formula C9H8BNO2S B14068440 (4-(Pyridin-4-yl)thiophen-2-yl)boronic acid

(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid

Cat. No.: B14068440
M. Wt: 205.05 g/mol
InChI Key: VZRXPGWPSDVBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-4-yl)thiophen-2-yl)boronic acid typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reagents are often purified through crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyridine and thiophene rings, which provide it with distinct electronic and steric properties. This dual functionality makes it more versatile in various chemical reactions compared to its simpler counterparts .

Properties

Molecular Formula

C9H8BNO2S

Molecular Weight

205.05 g/mol

IUPAC Name

(4-pyridin-4-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H8BNO2S/c12-10(13)9-5-8(6-14-9)7-1-3-11-4-2-7/h1-6,12-13H

InChI Key

VZRXPGWPSDVBPT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=CC=NC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.